molecular formula C10H10N4O2 B1267505 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 25784-56-9

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1267505
CAS No.: 25784-56-9
M. Wt: 218.21 g/mol
InChI Key: BKIMAZAMIHCYRZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with kinases and lysine-specific demethylase 1, which are crucial in regulating cellular processes . The compound’s interaction with these enzymes suggests its potential as a therapeutic agent in treating diseases where these enzymes are dysregulated.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with kinases can lead to altered phosphorylation states of proteins, thereby affecting downstream signaling pathways . Additionally, the compound’s impact on lysine-specific demethylase 1 can result in changes in gene expression patterns, influencing cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor for certain enzymes, such as kinases and lysine-specific demethylase 1, by binding to their active sites and preventing their normal function . This inhibition can lead to a cascade of molecular events, including changes in phosphorylation states and gene expression, ultimately affecting cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes, leading to prolonged changes in cellular behavior.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects. At higher doses, toxic effects have been observed, including cellular toxicity and organ damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can lead to the formation of various metabolites, which may have distinct biological activities . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is essential for its biological activity.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with target enzymes and other biomolecules, thereby influencing its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general synthetic route includes the following steps:

Industrial Production Methods: the principles of click chemistry and functional group transformations are likely employed on a larger scale, with optimization for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its carboxylic acid group allows for further derivatization and conjugation with other molecules, enhancing its versatility in research and industrial applications .

Properties

IUPAC Name

5-amino-1-benzyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c11-9-8(10(15)16)12-13-14(9)6-7-4-2-1-3-5-7/h1-5H,6,11H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIMAZAMIHCYRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80279954
Record name 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25784-56-9
Record name 25784-56-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14768
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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